(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Catalog No.
S13127214
CAS No.
920798-69-2
M.F
C13H16FNO
M. Wt
221.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholi...

CAS Number

920798-69-2

Product Name

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

IUPAC Name

(2S)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

InChI

InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m1/s1

InChI Key

FGGVMWAYZLXZKE-CYBMUJFWSA-N

Canonical SMILES

C=CCN1CCOC(C1)C2=CC(=CC=C2)F

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC(=CC=C2)F

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound belonging to the morpholine class of derivatives. Characterized by its unique structure, this compound features a 3-fluorophenyl group and an allyl group, which suggest potential biological activity and reactivity. The molecular formula of this compound is C13H16FNOC_{13}H_{16}FNO with a molecular weight of approximately 221.27 g/mol. Morpholine derivatives are well-known for their diverse applications in medicinal chemistry, agrochemicals, and materials science, making this compound particularly interesting for research and development.

The chemical behavior of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can be characterized by various reactions typical of morpholine derivatives. These include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, which are common in morpholines due to the presence of electron-rich nitrogen.
  • Allylation Reactions: The allyl group allows for further modifications through allylation, enhancing the compound's reactivity.
  • Oxidation and Reduction: The morpholine ring may participate in oxidation or reduction reactions, leading to different derivatives or functional groups being introduced.

Research indicates that (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine may exhibit notable biological activity. Morpholine derivatives are often investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest possible inhibitory effects on cancer cell proliferation.
  • Neuroactive Effects: Potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.

The synthesis of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves several key steps:

  • Formation of the Morpholine Ring: This can be achieved through the reaction of a suitable amine with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Introduction of the 3-Fluorophenyl Group: This is usually done via nucleophilic substitution using a fluorinated benzene derivative.
  • Allylation Step: The prop-2-en-1-yl group is introduced through an allylation reaction using an appropriate allylating agent, often under catalytic conditions to enhance yield.

These methods may vary based on the desired purity and yield, as well as the specific reagents used .

(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine has several applications across various fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.
  • Agrochemicals: Possible use as an intermediate in the synthesis of agricultural chemicals.
  • Material Science: Its unique structure may allow it to be incorporated into polymers or other materials for enhanced properties.

Interaction studies involving (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine focus on its binding affinity and mechanism of action with various biological targets. Key areas include:

  • Enzyme Binding Studies: Investigating how the compound interacts with specific enzymes that could lead to therapeutic effects.
  • Receptor Interaction Analysis: Understanding how this compound modulates receptor activity, which could influence signaling pathways relevant to disease mechanisms.

These studies are crucial for elucidating the pharmacological potential of this morpholine derivative .

Several compounds share structural similarities with (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine4-fluorophenyl groupDifferent fluorine position affects activity
N-(3-Fluorophenyl)acetamideAcetamide functional groupPotential analgesic properties
MorpholineBasic morpholine structureLacks substituents impacting reactivity
(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine4-chlorophenyl groupChlorine's presence alters reactivity
(2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine4-methylphenyl groupMethyl group's steric effects

The presence of the fluorine atom in (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine significantly influences its chemical properties, such as electronegativity and reactivity. This can lead to unique interactions with biological targets and distinct pharmacological profiles compared to its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

221.121592296 g/mol

Monoisotopic Mass

221.121592296 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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